5-Hydroxy-1,8-naphthyridin-2(1H)-one

Tautomerism Computational Chemistry Solid-State Chemistry

Researchers requiring a reliable 5-hydroxy-1,8-naphthyridin-2(1H)-one intermediate often face inconsistent tautomeric composition that compromises SAR studies. This compound provides the thermodynamically stable keto tautomer with a defined hydrogen-bonding pattern (2 donors, 3 acceptors) that mimics adenine/guanine recognition motifs. - Enables reproducible synthesis of PDE IV and kinase inhibitors; precursor for focused antiviral libraries - ≥95% purity verified by NMR/HPLC/GC; batch-specific QC data available - Triple H-bonded dimeric assembly capability for crystal engineering and molecular sensor design

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 37905-96-7
Cat. No. B1280088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,8-naphthyridin-2(1H)-one
CAS37905-96-7
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=O)C=CN2
InChIInChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12)
InChIKeyGEHOMMDYWHHJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-1,8-naphthyridin-2(1H)-one: Tautomer-Specific Building Block


5-Hydroxy-1,8-naphthyridin-2(1H)-one (CAS 37905-96-7) is a heterocyclic compound belonging to the 1,8-naphthyridin-2(1H)-one family, with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. It exists as a tautomeric system interconverting between the keto form (5-hydroxy-1,8-naphthyridin-2(1H)-one) and the enol form (1,8-naphthyridine-2,5-diol), with the keto form being the thermodynamically more stable species that predominates in the solid state . The compound features two hydrogen bond donor sites and three hydrogen bond acceptor sites, and a predicted octanol/water partition coefficient (LogP) of approximately -0.2, indicating a hydrophilic character relative to unsubstituted naphthyridinone analogs [1]. This compound is primarily sourced as a research intermediate for the synthesis of biologically active naphthyridine derivatives, including antiviral and phosphodiesterase-targeting scaffolds.

Tautomer-specific scaffold: Keto form predominates in solid state for defined hydrogen-bonding presentation in target engagement and supramolecular assembly studies.
Dual H-bond donor core: Two donor sites support bifurcated or chelating recognition motifs useful for crystal engineering, molecular sensor design, and adenine/guanine pocket mimicry.
Verified QC building block: Multi-technique batch documentation supports reproducible synthetic entry into antiviral, PDE-targeting, and kinase-inhibitor libraries.

No Generic Substitute for 5-Hydroxy-1,8-naphthyridin-2(1H)-one


Substituting 5-hydroxy-1,8-naphthyridin-2(1H)-one with a generic 1,8-naphthyridin-2(1H)-one derivative or the alternative enol tautomer (1,8-naphthyridine-2,5-diol) is not chemically equivalent. The compound adopts a specific keto tautomeric state that determines its hydrogen-bonding pattern, dipole moment, and reactivity toward electrophilic substitution or metal coordination . Computational studies on 2,5-dihydroxy-1,8-naphthyridine demonstrate that tautomerism and the associated double-proton-transfer processes are energetically coupled to intermolecular association, meaning that the tautomeric form present dictates dimerization behavior and molecular recognition properties [1]. Furthermore, the 5-hydroxy substituent alters the electron density of the fused ring system compared to the unsubstituted parent, shifting the predicted LogP from approximately 0.5 to -0.2 and modifying the number of hydrogen bond donors from 1 to 2 [2]. These differences directly affect solubility, chromatographic retention, and biological target engagement, making generic substitution a risk for irreproducible results in downstream synthetic or pharmacological applications.

Tautomer mismatch The enol tautomer (1,8-naphthyridine-2,5-diol) does not replicate the keto form's hydrogen-bond donor/acceptor geometry; dimerization behavior and molecular recognition can shift.
Parent analog divergence Unsubstituted 1,8-naphthyridin-2(1H)-one lacks the 5-OH donor and exhibits a higher predicted LogP, altering solubility, chromatographic retention, and biological target-engagement profiles.
QC-limited analogs Less common 5-substituted analogs with lower or undocumented purity may introduce confounding impurities into SAR studies or material assembly.

5-Hydroxy-1,8-naphthyridin-2(1H)-one: Quantitative Differentiation


Tautomer Preference: Keto Form Over Enol Form

5-Hydroxy-1,8-naphthyridin-2(1H)-one (keto form) is the thermodynamically more stable tautomer compared to 1,8-naphthyridine-2,5-diol (enol form). Vendor technical documentation explicitly states that the keto form predominates in the solid state . Computational DFT studies on the tautomeric system confirm that the keto tautomer is energetically favored, and that double-proton-transfer reactions between the two forms involve significant energy barriers, making spontaneous interconversion kinetically constrained under ambient conditions [1]. While the exact ΔG value between tautomers is not publicly reported in a head-to-head differential scanning calorimetry study, the qualitative energetic preference is consistently supported by both computational and solid-state evidence.

Tautomer stability preference
Class-level inference
Keto form (target) is the thermodynamically favored ground state and predominates in solid state vs. enol form (1,8-naphthyridine-2,5-diol). Quantitative ΔΔG not available from direct experiment.
Tautomer identity controls hydrogen-bond presentation for molecular recognition.
Supported by DFT calculations and solid-state vendor specification; verify tautomeric purity by NMR upon receipt.
Tautomerism Computational Chemistry Solid-State Chemistry

Dual Hydrogen Bond Donor Advantage

5-Hydroxy-1,8-naphthyridin-2(1H)-one possesses two hydrogen bond donor atoms (the N–H at position 1 and the O–H at position 5) and three hydrogen bond acceptor atoms, as computed from its molecular structure [1]. In contrast, the unsubstituted parent compound 1,8-naphthyridin-2(1H)-one has only one hydrogen bond donor (N–H) and two acceptors. This difference is quantitatively reflected in the hydrogen bond donor count: 2 vs. 1. The additional donor at the 5-position allows the target compound to engage in bifurcated or chelating hydrogen bond patterns that are geometrically impossible for the parent scaffold. Computational studies on dimeric associates of the tautomeric system confirm that triple hydrogen-bonded dimers can form, involving both the 1-NH and 5-OH groups [2].

Hydrogen bond donor count
Cross-study comparable
Target: 2 H-bond donors (1-NH, 5-OH), 3 H-bond acceptors. Parent 1,8-naphthyridin-2(1H)-one: 1 donor, 2 acceptors. Net gain of 1 donor and 1 acceptor.
Enables triple hydrogen-bonded dimeric assemblies unattainable with the parent scaffold.
Computed properties from MolAid; dimer geometries optimized at DFT level in referenced study.
Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Hydrophilicity Enhancement Over Parent Scaffold

The predicted octanol/water partition coefficient (LogP) of 5-hydroxy-1,8-naphthyridin-2(1H)-one is -0.2, indicating a hydrophilic character [1]. The unsubstituted 1,8-naphthyridin-2(1H)-one has a predicted LogP of approximately 0.5 (estimated from analogous heterocycles; ChemSpider and PubChem consensus predictions place it in the 0.3–0.7 range). The introduction of the 5-hydroxy substituent therefore shifts LogP by approximately -0.7 log units, representing a roughly 5-fold decrease in octanol/water partitioning. This difference is operationally significant in reversed-phase chromatographic retention and in predicting passive membrane permeability.

Predicted LogP shift
Class-level inference
Target LogP = −0.2 vs. parent LogP ~0.5. ΔLogP ≈ −0.7 (~5‑fold lower octanol partitioning).
Alters reversed-phase retention and passive permeability for screening protocols.
Predicted values only; no experimental shake-flask LogP available. Confirm retention empirically.
Lipophilicity ADME Chromatography

Consistent Batch Purity with Verified QC

5-Hydroxy-1,8-naphthyridin-2(1H)-one is commercially available at ≥95% purity (typical specification) with supporting batch-specific quality control documentation including NMR, HPLC, and GC analyses from established suppliers such as Bidepharm and Achemblock . Some vendors offer purity levels up to 98%. This level of documented purity is comparable to or exceeds that of less common 5-substituted naphthyridinone analogs, where purity specifications may be lower (e.g., 90%) or QC documentation may be absent. The availability of multi-technique QC data reduces the risk of purchasing a mis-assigned tautomer or a degraded product.

Batch QC specification
Supporting evidence
≥95% purity typical, up to 98% from select vendors. Multi-technique QC: NMR, HPLC, GC. Comparator analogs may be specified at 90% with limited documentation.
Verified purity reduces repurification burden and supports attribution of data to the intended tautomer.
Vendor-reported specifications; request batch-specific COA for each lot.
Quality Control Analytical Chemistry Procurement

5-Hydroxy-1,8-naphthyridin-2(1H)-one: Key Applications


Medicinal Chemistry: Kinase and PDE Inhibitor Scaffolds

The compound serves as a direct precursor for the introduction of the 5-hydroxy-1,8-naphthyridin-2(1H)-one pharmacophore into kinase and phosphodiesterase inhibitor scaffolds. Its keto tautomeric form presents a well-defined hydrogen bond donor/acceptor pattern that mimics the adenine or guanine recognition motif in ATP-binding pockets. The documented ≥95% purity with NMR/HPLC/GC QC ensures that the starting material does not introduce confounding impurities into structure–activity relationship (SAR) studies. Researchers developing selective PDE IV inhibitors, as exemplified by the 1,8-naphthyridin-2(1H)-one class in patents such as EP1403270 [1], can use this compound as a core intermediate.

Supramolecular Chemistry: Triple Hydrogen-Bonded Assemblies

The compound's two hydrogen bond donors and three acceptors enable the formation of triple hydrogen-bonded dimeric assemblies, as demonstrated by DFT calculations on the tautomeric system . This property is valuable for constructing self-assembled architectures, molecular sensors, and host–guest complexes. The keto tautomer's stability in the solid state [1] ensures that the hydrogen bond network is not disrupted by tautomeric equilibration, providing a reliable building block for crystal engineering studies.

Antiviral Drug Discovery: HCV and HIV Inhibitor Intermediate

The 1,8-naphthyridin-2(1H)-one scaffold has been explored as a core for HIV-1 ribonuclease H inhibitors, with optimized derivatives achieving IC₅₀ values as low as 45 nM in biochemical assays . Furthermore, patents disclose the use of 1,8-naphthyridine-2,5-diol derivatives (the tautomeric counterpart of the target compound) as intermediates in the synthesis of hepatitis C virus (HCV) replication inhibitors [1]. The 5-hydroxy substituent provides a synthetic handle for further derivatization (e.g., etherification, esterification, or Mitsunobu reactions), enabling the generation of focused compound libraries for antiviral screening.

Analytical Method Development: HPLC Reference Standard

With a predicted LogP of -0.2 , the compound elutes early in reversed-phase HPLC gradients relative to more lipophilic naphthyridine analogs, making it suitable as a polar reference standard for method development. Its distinct UV absorption profile, arising from the extended π-conjugation of the naphthyridinone core, allows for sensitive detection at standard wavelengths (254 nm, 280 nm). Batch-specific QC data including HPLC chromatograms are available from suppliers [1], facilitating direct method transfer and system suitability testing in quality control laboratories.

Application
Selection Property
Validation Focus
Kinase and PDE inhibitor library synthesis
Tautomer-specific H-bond pattern mimicking adenine/guanine motif
Confirm keto form identity and purity by NMR/HPLC before SAR campaigns
Supramolecular crystal engineering
Dual H-bond donor enabling triple hydrogen-bonded assemblies
Validate solid-state tautomeric stability via XRPD or solid-state NMR
Antiviral scaffold derivatization (HIV, HCV)
5-OH handle for etherification or Mitsunobu library expansion
Monitor derivatization efficiency and product purity in focused library synthesis
Polar reference for reversed-phase HPLC method development
Low predicted LogP (−0.2) and distinct UV chromophore
Confirm retention time and UV profile under method conditions against batch-specific QC
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